1,3-dimethyl-11-(methylsulfanylmethyl)purino[8,7-b]quinazoline-2,4,6-trione
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Overview
Description
Purino[8,7-b]quinazoline-2,4,6(1H,3H,11H)-trione, 1,3-dimethyl-11-[(methylthio)methyl]- is a complex organic compound that belongs to the quinazoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline-2,4(1H,3H)-diones, including Purino[8,7-b]quinazoline-2,4,6(1H,3H,11H)-trione, can be achieved through several methods. One efficient method involves the reaction of 2-aminobenzonitriles with carbon dioxide under atmospheric pressure, catalyzed by N-heterocyclic carbene in dimethyl sulfoxide (DMSO). This reaction tolerates various electron-donating and electron-withdrawing groups, resulting in high yields .
Another method utilizes cesium carbonate as a catalyst for the reaction between 2-aminobenzonitriles and carbon dioxide. This method also yields quinazoline-2,4(1H,3H)-diones efficiently .
Industrial Production Methods
Industrial production of quinazoline-2,4(1H,3H)-diones often involves the use of ionic liquids as catalysts. These ionic liquids can be designed to capture and utilize carbon dioxide efficiently, making the process more sustainable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Purino[8,7-b]quinazoline-2,4,6(1H,3H,11H)-trione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinazoline-2,4-diones with additional oxygen-containing functional groups, while reduction reactions may yield more saturated derivatives.
Scientific Research Applications
Purino[8,7-b]quinazoline-2,4,6(1H,3H,11H)-trione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Purino[8,7-b]quinazoline-2,4,6(1H,3H,11H)-trione involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of enzymes such as aldose reductase by binding to their active sites, thereby preventing the conversion of substrates into products . Additionally, it may exert its effects through the formation of hydrogen bonds and other intermolecular interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
Quinazoline-2,4(1H,3H)-dione: A simpler analog that lacks the purine ring and additional functional groups.
6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione: A derivative with methoxy groups that enhance its biological activity.
3-Substituted quinazoline-2,4(1H,3H)-diones: Compounds with various substituents that modify their chemical and biological properties.
Uniqueness
Purino[8,7-b]quinazoline-2,4,6(1H,3H,11H)-trione is unique due to its fused purine-quinazoline structure and the presence of multiple functional groups
Properties
CAS No. |
169692-32-4 |
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Molecular Formula |
C16H15N5O3S |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
1,3-dimethyl-11-(methylsulfanylmethyl)purino[8,7-b]quinazoline-2,4,6-trione |
InChI |
InChI=1S/C16H15N5O3S/c1-18-12-11(14(23)19(2)16(18)24)21-13(22)9-6-4-5-7-10(9)20(8-25-3)15(21)17-12/h4-7H,8H2,1-3H3 |
InChI Key |
HWBQFIBPXMXSJA-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C(=O)C4=CC=CC=C4N(C3=N2)CSC |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C(=O)C4=CC=CC=C4N(C3=N2)CSC |
Synonyms |
Purino[8,7-b]quinazoline-2,4,6(1H,3H,11H)-trione, 1,3-dimethyl-11-[(methylthio)methyl]- |
Origin of Product |
United States |
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